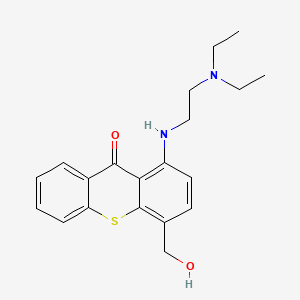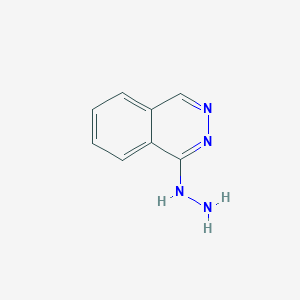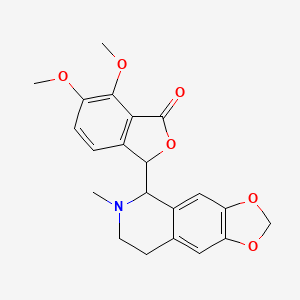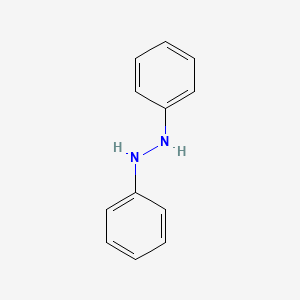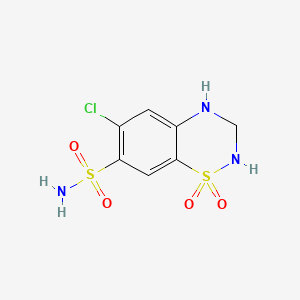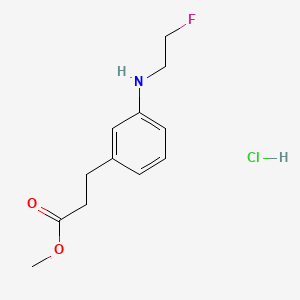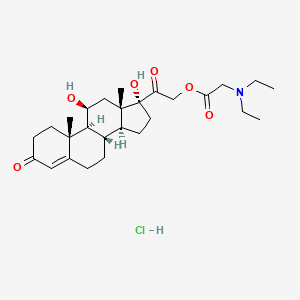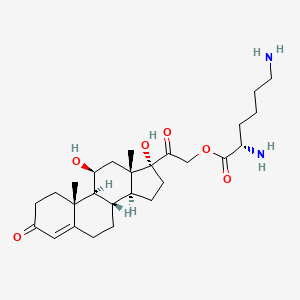
FM4-64
Descripción general
Descripción
N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide is a fluorescent dye.
FM4-64 is a fluorescent probe used for monitoring synaptic activity at neuromuscular junctions.
Aplicaciones Científicas De Investigación
FM4-64, también conocido por su nombre químico 4-((1E,3E,5E)-6-(4-(dietilamino)fenil)hexa-1,3,5-trien-1-il)-1-(3-(trietilamonio)propil)piridin-1-io bromuro, o sus nombres comerciales SynaptoRedTM C2 o N-(3-Trietilamoniopropil)-4-(6-(4-(dietilamino)fenil) hexatrienil)piridinio dibromuro, es un tinte estilril lipofílico con varias aplicaciones en la investigación científica. A continuación se presentan secciones detalladas que se centran en seis aplicaciones únicas:
Visualización de la morfología y dinámica de los orgánulos vacuolares
This compound se utiliza ampliamente como una herramienta vital para visualizar la morfología y la dinámica de los orgánulos vacuolares. Es particularmente útil en la obtención de imágenes de células vivas para monitorear los cambios a lo largo del tiempo .
Estudio de la vía endocítica
Este tinte sirve como un marcador importante para estudiar la vía endocítica en las células. Ayuda a rastrear la ruta de la endocitosis desde la membrana plasmática hasta los endosomas tempranos y tardíos .
Pantalla y caracterización de mutantes de endocitosis de levadura
Los investigadores utilizan this compound para detectar y caracterizar mutantes en levadura que afectan la endocitosis. Esta aplicación es crucial para comprender los componentes genéticos de los mecanismos de transporte celular .
Imágenes de células vivas
Las propiedades de this compound lo hacen adecuado para la obtención de imágenes de células vivas en confocal, proporcionando información valiosa sobre la dinámica de los orgánulos dentro de las células vivas .
Estudios de células vegetales
En las células vegetales, this compound se aplica para teñir la membrana plasmática inicialmente y luego sigue los procesos de internalización dependientes del sistema de endomembrana, integrándose en las vesículas .
Estudios de tráfico de membrana
El tinte también se utiliza en estudios de tráfico de membrana para seguir el movimiento de las vesículas dentro de las células, lo cual es esencial para comprender la comunicación y el transporte celular .
Mecanismo De Acción
Target of Action
FM4-64, also known as SynaptoRedTM C2, is a lipophilic, water-soluble styrene dye . It primarily targets cell membranes and inner membrane organelles . The dye is known to bind specifically to these structures, making it a valuable tool for studying organelle dynamics .
Mode of Action
The amphiphilic nature of this compound allows it to anchor in the outer leaflets of lipid bilayers . Upon application, this compound immediately stains the plasma membrane . It is then integrated on vesicles following endomembrane system-dependent internalization processes . This interaction with its targets allows this compound to monitor organelle dynamics, particularly endocytic pathways .
Biochemical Pathways
This compound is widely used to trace endocytic pathways in cells . After staining the plasma membrane, this compound is internalized and becomes distributed throughout the full vesicular network, from the plasma membrane to the vacuole, including the components of the secretory pathways . This allows the dye to monitor the dynamics of these pathways and their downstream effects.
Pharmacokinetics
Its lipophilic nature and water solubility suggest that it can easily integrate into lipid-rich environments such as cell membranes . This characteristic likely contributes to its bioavailability and its ability to be internalized by cells .
Result of Action
The primary result of this compound action is the staining of cell membranes and inner membrane organelles . This allows for the visualization of organelle dynamics and the tracing of endocytic pathways . The dye’s fluorescence provides a means to monitor these processes in real-time .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, biotic stress has been shown to increase the fluorescence intensity of this compound . This suggests that the dye’s action, efficacy, and stability may vary depending on the biological and environmental context in which it is used.
Análisis Bioquímico
Biochemical Properties
FM4-64 is known to interact with the lipid bilayer of cell membranes . Upon application, it immediately stains the plasma membrane and is then integrated into vesicles following endomembrane system-dependent internalization processes . This property makes this compound a valuable tool for studying endocytic pathways and visualizing vacuolar organelle morphology and dynamics .
Cellular Effects
In cellular processes, this compound has been reported to influence the dynamics of organelles, particularly in endocytic pathways . It is used as a membrane-inserted endocytic/recycling marker . The dye is also used to visualize vacuolar organelle morphology and dynamics, and to study the endocytic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its amphiphilic nature, which allows it to anchor in the outer leaflets of lipid bilayers and emit strong fluorescence in hydrophobic environments, such as lipid-rich membranes . It is then internalized by the invagination of endocytic vesicles .
Temporal Effects in Laboratory Settings
Over time, this compound becomes distributed throughout the full vesicular network from the plasma membrane to the vacuole, including the components of the secretory pathways . This dynamic process can be monitored using confocal live imaging .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Most of the studies conducted so far have focused on plant cells .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to endocytosis and vesicular transport
Transport and Distribution
This compound is transported and distributed within cells via endocytosis . After staining the plasma membrane, it is integrated into vesicles and transported through the endomembrane system .
Subcellular Localization
The subcellular localization of this compound is primarily at the plasma membrane and within vesicles . It has been used to visualize the plasma membrane, endosomes, and vacuolar membranes .
Propiedades
IUPAC Name |
3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424767 | |
| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162112-35-8 | |
| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of FM4-64?
A1: this compound is an amphiphilic molecule that exhibits high affinity for lipid membranes. [] It preferentially partitions into the outer leaflet of the plasma membrane. []
Q2: How does this compound enter cells?
A2: While this compound is commonly used as an endocytosis marker, research suggests that it enters cells primarily through an aqueous pore, not solely via endocytosis. [] Once it integrates into the outer leaflet of the plasma membrane, it can permeate through specific channels, like store-operated calcium entry (SOCE) channels. []
Q3: How does this compound affect cellular processes?
A3: this compound can influence cellular calcium homeostasis. Its presence in the plasma membrane facilitates SOCE channel gating, leading to increased calcium influx. [] Intracellular this compound can also mobilize calcium from the endoplasmic reticulum, further contributing to calcium signaling alterations. []
Q4: How does this compound labeling visualize endocytosis?
A4: Initially, this compound brightly stains the plasma membrane. Over time, it becomes incorporated into endocytic vesicles as they pinch off from the membrane. [, , ] This internalization process allows for the visualization and tracking of endocytic pathways within the cell. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H45Br2N3O. Its molecular weight is 607.57 g/mol.
Q6: What are the key spectroscopic properties of this compound?
A6: this compound has a peak excitation wavelength of around 515 nm and emits fluorescence in the red spectrum, with a peak around 640 nm. [, ]
Q7: Is this compound compatible with live cell imaging?
A7: Yes, this compound is commonly used for live-cell imaging. [, , , ] Its ability to rapidly label membranes and its relatively low toxicity at imaging concentrations make it suitable for real-time observation of dynamic processes. [, , , ]
Q8: How does temperature affect this compound uptake and localization?
A8: Lowering the temperature can reversibly disrupt this compound internalization. [] This suggests that active cellular processes are involved in its uptake, likely endocytosis. [, ]
Q9: Can metabolic inhibitors affect this compound internalization?
A9: Yes, metabolic inhibitors like sodium azide can effectively inhibit the uptake of this compound into the cytoplasm. [] This further supports the involvement of active, energy-dependent mechanisms in its internalization. []
Q10: Does this compound have any known catalytic properties?
A10: this compound is primarily used as a fluorescent marker and does not exhibit inherent catalytic properties. Its application focuses on visualizing and studying biological processes rather than catalyzing chemical reactions.
Q11: Are there any computational studies involving this compound?
A11: While the provided research primarily focuses on experimental applications of this compound, computational methods, like molecular dynamics simulations, could be employed to study its interactions with lipid membranes in silico. Such studies could provide insights into its membrane insertion mechanism and its influence on membrane properties.
Q12: What are the safety considerations when handling this compound?
A12: While this compound is generally considered non-toxic at low concentrations used for imaging, it is essential to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment like gloves and lab coats to minimize skin contact and potential inhalation. Always consult the material safety data sheet (MSDS) provided by the manufacturer for detailed safety information and handling guidelines.
Q13: Is there information available on the pharmacokinetics of this compound in animal models?
A13: The provided research primarily focuses on the cellular and molecular aspects of this compound. Further investigation is required to fully understand its pharmacokinetic profile in vivo.
Q14: What types of cells or organisms have been studied using this compound?
A14: this compound has been used to study a wide range of organisms, including:
- Plants: Arabidopsis thaliana, Lilium longiflorum, Picea meyeri, tobacco BY-2 cells [, , , , , ]
- Fungi: Aspergillus nidulans, Aspergillus oryzae, Beauveria bassiana, Cryptococcus neoformans, Magnaporthe grisea, Neurospora crassa, Uromyces fabae, Ustilago maydis, Saccharomyces cerevisiae [, , , , , , , , , , , ]
- Animals: Rat hippocampal neurons, rat trigeminal ganglion neurons, hamster cerebellum, human spermatozoa [, , , , , ]
Q15: What specific cellular processes have been studied using this compound?
A15: this compound has been instrumental in investigating diverse cellular processes including:
- Endocytosis: Visualizing and quantifying endocytic events, characterizing endocytic pathways, and identifying proteins involved in endocytosis. [, , , , , , , , , ]
- Vesicle trafficking: Tracking the movement of vesicles within cells, studying vesicle fusion and recycling, and analyzing the dynamics of organelles like the Golgi apparatus, trans-Golgi network, and vacuoles. [, , , , , , , , , , ]
- Synaptic vesicle cycling: Examining the release and reuptake of neurotransmitters at synapses, studying the effects of neurotrophins and other signaling molecules on synaptic plasticity. [, , , , ]
- Cytoskeletal dynamics: Investigating the role of the actin cytoskeleton in endocytosis and vesicle trafficking, examining the effects of actin-disrupting drugs. [, , , , ]
- Cellular responses to stress: Studying how cells respond to various stresses, such as hypertonic shock or aluminum toxicity, using this compound as a tool to monitor changes in endocytosis, vesicle trafficking, and membrane dynamics. [, ]
Q16: When was this compound first introduced as a research tool?
A16: this compound gained popularity as a fluorescent marker for membrane studies in the late 1990s and early 2000s.
Q17: What are some key milestones in the use of this compound in research?
A17: Key milestones include its application in:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



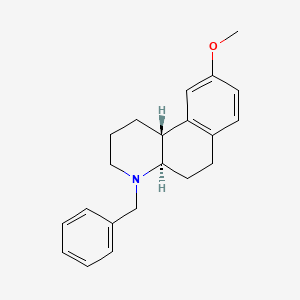
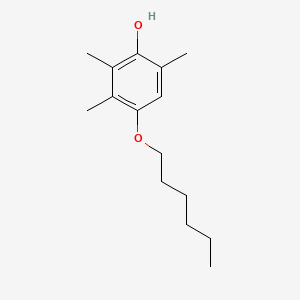
![4-((4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)oxy)pyrimidine-2-carbonitrile](/img/structure/B1673428.png)
